molecular formula C9H18ClN B1404815 4-Tert-butyl-1,2,3,6-tetrahydropyridine hydrochloride CAS No. 1423029-73-5

4-Tert-butyl-1,2,3,6-tetrahydropyridine hydrochloride

Cat. No.: B1404815
CAS No.: 1423029-73-5
M. Wt: 175.7 g/mol
InChI Key: RAIMUAUDUJPOKM-UHFFFAOYSA-N
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Description

4-tert-Butyl-1,2,3,6-tetrahydropyridine hydrochloride ( 1423029-73-5) is a chemical compound with the molecular formula C9H18ClN and a molecular weight of 175.70 g/mol . The compound is provided with a high purity level of 97% and requires specific storage conditions to maintain stability, with recommended storage at -4°C for 1-2 weeks or at -20°C for longer-term preservation of 1-2 years . This tetrahydropyridine derivative serves as a valuable intermediate in organic synthesis and medicinal chemistry research. The core tetrahydropyridine structure is a common scaffold found in various biologically active molecules. As a research chemical, this compound is suitable for use as a reference standard and can be applied in the development of novel pharmaceutical compounds, specifically serving as a reference substance for drug impurities and related bio-pharmaceutical reagents . Handling of this compound requires standard laboratory safety precautions. Researchers should wear appropriate personal protective equipment, including protective glasses, gloves, and suitable clothing to avoid skin contact or inhalation . All materials and waste generated from the use of this product must be handled and disposed of by qualified professionals in accordance with applicable regulations . Please note: This product is intended for Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

4-tert-butyl-1,2,3,6-tetrahydropyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N.ClH/c1-9(2,3)8-4-6-10-7-5-8;/h4,10H,5-7H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAIMUAUDUJPOKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-Tert-butyl-1,2,3,6-tetrahydropyridine hydrochloride involves several steps. One common method includes the reaction of tert-butylamine with 1,2,3,6-tetrahydropyridine under controlled conditions. The reaction is typically carried out in an organic solvent such as dichloromethane, followed by purification through recrystallization . Industrial production methods may involve more scalable processes, including the use of continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

4-Tert-butyl-1,2,3,6-tetrahydropyridine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include organic solvents, acids, and bases, depending on the desired transformation. The major products formed from these reactions vary based on the specific conditions and reagents used .

Scientific Research Applications

4-Tert-butyl-1,2,3,6-tetrahydropyridine hydrochloride has several scientific research applications:

    Chemistry: It serves as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: This compound is used in studies related to neurotransmitter function and receptor binding.

    Medicine: Research involving this compound includes its potential use in developing treatments for neurological disorders.

    Industry: It is utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Tert-butyl-1,2,3,6-tetrahydropyridine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. It can modulate the activity of these receptors, leading to changes in cellular signaling pathways. This modulation can result in various physiological effects, including alterations in neurotransmitter release and receptor sensitivity .

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

The following comparison focuses on structurally related tetrahydropyridine derivatives, emphasizing substituent effects, pharmacological profiles, and research applications.

Structural and Physicochemical Comparisons

Compound Name Substituent at 4-Position Molecular Formula Molecular Weight Key Applications Neurotoxicity Profile
4-Tert-butyl-1,2,3,6-tetrahydropyridine HCl tert-butyl (C₄H₉) C₁₁H₂₁N·HCl* ~207.76* Organic synthesis, drug development Not reported
MPTP Hydrochloride Methyl-phenyl (C₆H₅-CH₃) C₁₂H₁₅N·HCl 209.72 Parkinson’s disease models, neurotoxicity studies High (converts to MPP+ )
PTP Hydrochloride Phenyl (C₆H₅) C₁₁H₁₃N·HCl 195.69 Enzymatic studies, metabolite research Low (limited bioactivation )

*Calculated based on structural inference; exact values may vary.

Key Observations:
  • Substituent Effects : The tert-butyl group in 4-Tert-butyl-1,2,3,6-tetrahydropyridine enhances steric bulk and lipophilicity compared to MPTP’s methyl-phenyl group. This may reduce enzymatic conversion to toxic metabolites (e.g., pyridinium ions) and alter blood-brain barrier permeability .
  • Stability: MPTP hydrochloride is prone to oxidation by monoamine oxidase-B (MAO-B) into MPP+, a mitochondrial complex I inhibitor that induces dopaminergic neuron death . The tert-butyl analog’s resistance to such oxidation remains unstudied but is hypothesized due to steric hindrance.

Pharmacological and Toxicological Profiles

MPTP Hydrochloride:
  • Mechanism : Converted to MPP+ via MAO-B in glial cells, leading to oxidative stress, mitochondrial dysfunction, and neuronal death. Widely used to model Parkinson’s disease in rodents and primates .
  • Dosage : In marmosets, MPTP doses are calculated as free base (1.21× hydrochloride weight) .
4-Phenyl-1,2,3,6-tetrahydropyridine (PTP) Hydrochloride:
  • Role : Used in metabolic studies to investigate oxidative enzyme interactions. Unlike MPTP, PTP lacks a methyl group, reducing its conversion to neurotoxic pyridinium species .
4-Tert-butyl-1,2,3,6-tetrahydropyridine Hydrochloride:
  • Research Gaps: No direct neurotoxicity or therapeutic data exist.

Biological Activity

4-Tert-butyl-1,2,3,6-tetrahydropyridine hydrochloride (THTP) is a heterocyclic compound with significant biological activity. This article delves into its mechanisms of action, effects on various biological systems, and potential applications in research and medicine.

  • Molecular Formula : C₉H₁₈ClN
  • Molecular Weight : 175.7 g/mol
  • CAS Number : 1423029-73-5

THTP is characterized by a tert-butyl group at the fourth position of the tetrahydropyridine ring, which influences its chemical reactivity and biological interactions.

THTP exhibits its biological activity through several mechanisms:

  • Enzyme Interaction : THTP interacts with key enzymes such as poly (ADP-ribose) polymerase-1 (PARP-1), which plays a crucial role in DNA repair processes. Inhibition of PARP-1 leads to increased DNA damage and apoptosis in cells.
  • Oxidative Stress Induction : In neuronal cells, THTP has been shown to induce oxidative stress and mitochondrial dysfunction, contributing to cell death.
  • Targeting Biochemical Pathways : The compound affects various biochemical pathways, influencing cellular processes related to metabolism and signaling.

Antimicrobial Properties

THTP has demonstrated antimicrobial activity against various pathogens. Studies indicate effectiveness against certain strains of bacteria and fungi, suggesting potential applications in developing antimicrobial agents.

Neuroprotective Effects

Research has explored THTP's neuroprotective properties, particularly in models of neurodegenerative diseases. It may help mitigate neuronal damage through antioxidant mechanisms or by modulating neurotransmitter systems .

Case Studies and Research Findings

  • Neurotoxicity Studies :
    • In murine models, THTP administration led to significant alterations in body temperature and motor function, correlating with dopaminergic neuron depletion . These findings underscore its potential neurotoxic effects.
  • Antimicrobial Efficacy :
    • A study evaluated THTP against Mycobacterium tuberculosis and Plasmodium falciparum, revealing moderate activity with minimum inhibitory concentrations (MIC) indicating its potential as a lead compound for further development .

Comparative Analysis

CompoundActivity TypeMIC/IC50 Values
This compoundAntimicrobialMIC ~ 2.7 μM (M. tuberculosis)
Other tetrahydropyridinesNeuroprotectiveVariable

Applications in Research

THTP is utilized in various fields:

  • Chemical Synthesis : Serves as a building block for synthesizing more complex heterocycles.
  • Biological Research : Used in studies related to neurotransmitter function and receptor binding.
  • Pharmaceutical Development : Investigated for potential treatments for neurological disorders due to its effects on neuronal cells.

Q & A

Q. What is the standard protocol for inducing Parkinson’s disease in rodent models using MPTP·HCl?

MPTP·HCl is administered via systemic injection (intraperitoneal or subcutaneous) in mice. A common regimen involves daily doses of 20–30 mg/kg for 3–5 days, followed by behavioral assessments (e.g., rotarod tests) to evaluate motor deficits. Post-mortem analysis of dopaminergic neurons in the substantia nigra pars compacta (SNc) and striatum is performed using tyrosine hydroxylase immunohistochemistry .

Q. How does MPTP·HCl selectively target dopaminergic neurons?

MPTP·HCl crosses the blood-brain barrier and is metabolized by monoamine oxidase-B (MAO-B) in astrocytes to MPP⁺, which is actively transported into dopaminergic neurons via the dopamine transporter (DAT). MPP⁺ inhibits mitochondrial complex I, causing oxidative stress and neuronal death. This mechanism mirrors idiopathic PD pathology .

Q. What are the critical storage and handling requirements for MPTP·HCl?

MPTP·HCl is hygroscopic and sensitive to heat. Store at 2–8°C in a desiccator. Prepare fresh solutions in sterile saline or DMSO (20–41 mg/mL) immediately before use. Use personal protective equipment (PPE) due to its neurotoxic properties .

Advanced Research Questions

Q. How can researchers address variability in MPTP·HCl-induced neurodegeneration across animal models?

Variability arises from species differences (e.g., primates require lower doses than mice), administration routes, and genetic backgrounds. Standardize protocols by:

  • Using aged animals to mimic PD progression.
  • Validating dopaminergic depletion via HPLC for striatal dopamine levels.
  • Controlling for sex-specific responses (e.g., male rodents show higher susceptibility) .

Q. What molecular mechanisms link MPTP·HCl-induced neurotoxicity to autophagy dysregulation?

MPTP·HCl reduces autophagic flux by impairing LC3-II conversion and p62 degradation. Electroconvulsive seizure (ECS) therapy post-MPTP treatment upregulates autophagy markers (e.g., Beclin-1) and rescues motor deficits, suggesting autophagy modulation as a therapeutic strategy .

Q. How do genetic modifications (e.g., connexin 30 knockout) influence MPTP·HCl-induced neuroinflammation?

Connexin 30 deficiency exacerbates MPTP·HCl-induced astrogliosis and microglial activation, worsening dopaminergic neuron loss. Use transgenic models to study astrocyte-specific pathways (e.g., NF-κB) and validate findings with cytokine profiling (IL-1β, TNF-α) in the SNc .

Data Contradiction Analysis

Q. Why do some studies report partial recovery of motor function post-MPTP·HCl, while others show irreversible damage?

Recovery depends on species (marmosets show partial recovery with melatonin analogs), dosing regimen (subchronic vs. acute), and therapeutic interventions (e.g., ECS or blueberry extract supplementation attenuates microglial activation). Always include a positive control (e.g., L-DOPA) to benchmark outcomes .

Q. How can in vitro MPTP·HCl models be optimized to reflect in vivo neurotoxicity?

Primary mesencephalic cultures or SH-SY5Y cells treated with 500 µM MPTP·HCl for 12 hours replicate key PD features (α-synuclein aggregation, mitochondrial dysfunction). Combine with MPP⁺ (10–100 µM) to bypass metabolic variability in MAO-B activity .

Methodological Best Practices

  • Dosing Table for Animal Models :

    SpeciesDose (mg/kg)RouteDurationKey Outcome Metrics
    Mice20–30Intraperitoneal3–5 daysRotarod latency, TH⁺ neuron count
    Marmosets2.0Subcutaneous5 daysBradykinesia, rigidity scoring
  • In Vitro Parameters :

    • Cell lines: SH-SY5Y, primary neurons.
    • Concentration: 500 µM MPTP·HCl for 12 hours.
    • Assays: MTT for viability, JC-1 for mitochondrial membrane potential .

Key Research Gaps

  • Role of gut-brain axis in MPTP·HCl-induced pathology.
  • Long-term epigenetic changes post-MPTP·HCl exposure.
  • Sex-specific differences in autophagy activation.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Tert-butyl-1,2,3,6-tetrahydropyridine hydrochloride
Reactant of Route 2
4-Tert-butyl-1,2,3,6-tetrahydropyridine hydrochloride

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